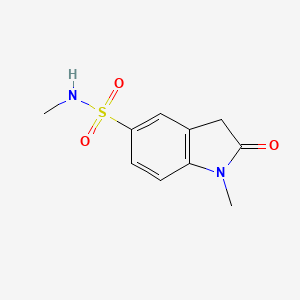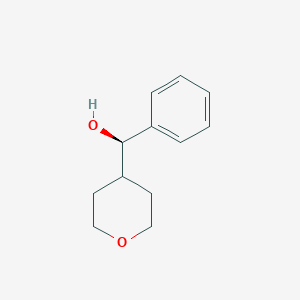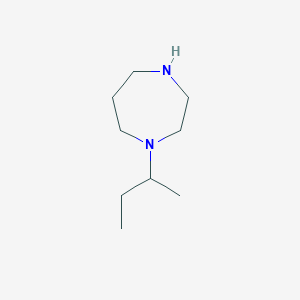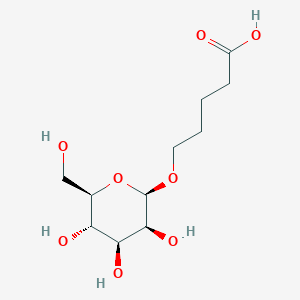
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid, commonly referred to as 5-MOP, is a naturally occurring pentanoic acid found in a variety of plants and fungi. It has been studied extensively due to its wide range of potential applications, including as a synthetic precursor for the synthesis of a variety of compounds and its potential use as a therapeutic agent.
Scientific Research Applications
5-MOP has been studied extensively for its potential applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the mechanism of action of drugs. Additionally, it has been used to study the metabolism of carbohydrates and to study the effects of environmental contaminants on plants and fungi.
Mechanism of Action
The mechanism of action of 5-MOP is not fully understood, but it is believed to be related to its ability to interact with enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Biochemical and Physiological Effects
5-MOP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. Additionally, it has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidants. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MOP for laboratory experiments is its availability and low cost. Additionally, it is a relatively simple compound to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
The potential applications of 5-MOP are vast and there are many potential directions for future research. For example, further research could be done to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a synthetic precursor for the synthesis of a variety of compounds. Finally, further research could be done to explore its potential use as a model compound for studying the structure and function of enzymes.
Synthesis Methods
5-MOP can be synthesized in a variety of ways. The most common method is the reaction of 5-hydroxy-2-methylpentanoic acid with a thioester, followed by an acid-catalyzed cyclization reaction. This method has been used to synthesize 5-MOP in high yields and with high purity. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyl halide with an aldehyde, and the use of a Lewis acid.
properties
IUPAC Name |
5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-RPJMYOHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
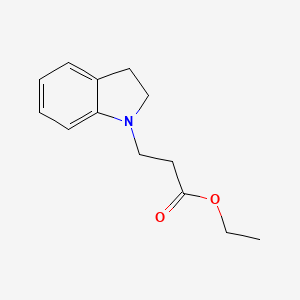
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
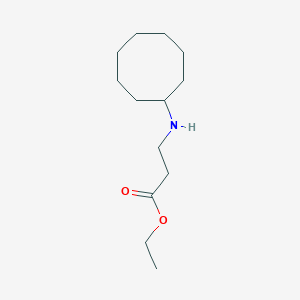
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
